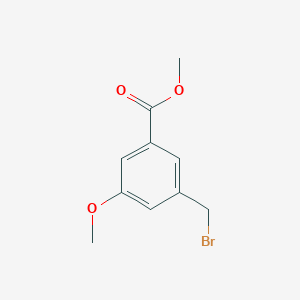

Methyl 3-(bromomethyl)-5-methoxybenzoate

Description

Methyl 3-(bromomethyl)-5-methoxybenzoate (CAS: 133357-62-7) is a brominated aromatic ester with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.096 g/mol. Key physical properties include a boiling point of 337.1±32.0°C, density of 1.4±0.1 g/cm³, and flash point of 157.7±25.1°C . Its structure features a methoxy group at the 5-position and a bromomethyl group at the 3-position on the benzene ring, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions .

Properties

IUPAC Name |

methyl 3-(bromomethyl)-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSHGWWDWSLOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564640 | |

| Record name | Methyl 3-(bromomethyl)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133357-62-7 | |

| Record name | Methyl 3-(bromomethyl)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thermal Initiation with Azobisisobutyronitrile (AIBN)

The most widely reported method involves radical bromination of methyl 3-methyl-5-methoxybenzoate using NBS and AIBN in halogenated solvents. The reaction proceeds via a radical chain mechanism: AIBN generates initiator radicals upon heating, which abstract a hydrogen atom from the methyl group, forming a benzyl radical. This intermediate reacts with NBS to yield the brominated product.

Typical Procedure :

A mixture of methyl 3-methyl-5-methoxybenzoate (1.0 equiv), NBS (1.1–1.2 equiv), and AIBN (0.02–0.04 equiv) in chlorobenzene (5 mL/mmol) is refluxed for 2–12 hours. The solvent is removed under reduced pressure, and the crude product is purified via recrystallization (n-heptane/ethyl acetate, 2:1).

Key Parameters :

-

Solvent : Chlorobenzene or ethyl acetate replaces toxic carbon tetrachloride, achieving comparable yields (85–95%).

-

Temperature : Reflux conditions (80–110°C) optimize radical generation.

-

Scalability : Demonstrated at 0.1–1.0 mol scales with consistent yields.

Limitations :

-

Residual succinimide byproduct requires aqueous extraction.

-

AIBN’s thermal decomposition necessitates precise temperature control.

Photochemical Bromination

UV Light-Mediated Reaction

Photochemical activation offers a milder alternative to thermal methods. UV irradiation (250–400 nm) cleaves NBS into bromine radicals, initiating the chain reaction without AIBN.

Procedure :

Methyl 3-methyl-5-methoxybenzoate (0.1 mol) and NBS (0.105 mol) are dissolved in ethyl acetate (150 mL) and irradiated with a UV lamp (0–5°C, 4 hours). Workup includes aqueous extraction and recrystallization.

Advantages :

-

Yield : 90–95% with reduced side reactions.

-

Solvent Flexibility : Ethyl acetate or chlorobenzene avoids halogenated solvents.

-

Temperature Control : Low-temperature conditions minimize thermal degradation.

Mechanistic Insight :

UV light cleaves NBS into - Br radicals, which abstract hydrogen from the methyl group. The resulting benzyl radical reacts with NBS to propagate the chain.

Comparative Analysis of Methods

| Parameter | Thermal (AIBN) | Photochemical |

|---|---|---|

| Yield | 85–90% | 90–95% |

| Reaction Time | 2–12 h | 4–6 h |

| Solvent Toxicity | Moderate | Low |

| Byproducts | Succinimide | Trace impurities |

| Equipment Needs | Reflux apparatus | UV lamp |

Key Findings :

-

Photochemical methods outperform thermal approaches in yield and purity.

-

Ethyl acetate emerges as a greener solvent alternative to chlorobenzene.

Substrate Synthesis: Methyl 3-Methyl-5-Methoxybenzoate

The precursor methyl 3-methyl-5-methoxybenzoate is synthesized via Friedel-Crafts acylation or esterification of 3-methyl-5-methoxybenzoic acid.

Esterification Protocol :

3-Methyl-5-methoxybenzoic acid (1.0 equiv) is refluxed with methanol (excess) and sulfuric acid (cat.) for 6–8 hours. The product is isolated in >90% yield after neutralization and distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-5-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.

Oxidation: Methyl 3-(carboxymethyl)-5-methoxybenzoate.

Reduction: Methyl 3-(hydroxymethyl)-5-methoxybenzoate.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(bromomethyl)-5-methoxybenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromomethyl group allows for further functionalization, making it a versatile building block in drug design.

- Anti-inflammatory Agents : The compound has been utilized in the development of anti-inflammatory pharmaceuticals. For instance, derivatives of methyl 3-(bromomethyl)-5-methoxybenzoate have shown promise in inhibiting leukotriene receptors, which are crucial in inflammatory responses .

- Peptidoleukotriene Antagonists : It is also a precursor for synthesizing peptidoleukotriene antagonists, which are being explored for their therapeutic effects against asthma and allergic reactions .

- Testosterone 5α-reductase Inhibitors : Compounds derived from methyl 3-(bromomethyl)-5-methoxybenzoate have been investigated for their ability to inhibit testosterone 5α-reductase, presenting potential applications in treating conditions like benign prostatic hyperplasia .

Case Study 1: Development of mGluR2 Modulators

A study focused on the synthesis of metabotropic glutamate receptor (mGluR2) positive allosteric modulators demonstrated the utility of this compound as a key intermediate. The compound was involved in O-alkylation reactions that led to the formation of novel analogues with enhanced potency and selectivity for mGluR2 receptors . These findings suggest its potential application in treating neurological disorders.

Case Study 2: PD-1/PD-L1 Inhibitors

Research into small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint included derivatives of this compound. These compounds were evaluated for their ability to modulate immune responses, showing promise as therapeutic agents in cancer treatment .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Anti-inflammatory Agents | Inhibition of leukotriene receptors | Potential treatment for asthma and allergies |

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)-5-methoxybenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The methoxy group on the benzene ring can influence the reactivity and selectivity of the compound by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Biological Activity

Methyl 3-(bromomethyl)-5-methoxybenzoate is a brominated organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C10H11BrO3

- Molecular Weight : 273.1 g/mol

- Functional Groups : Methoxy group (-OCH3) at the 5-position and a bromomethyl group (-CH2Br) at the 3-position of the benzoate structure.

The presence of bromine is significant as it often enhances the compound's reactivity and biological activity due to the electrophilic nature of brominated compounds.

1. Antimicrobial Properties

Brominated compounds, including this compound, are known for their antimicrobial properties. Research indicates that brominated derivatives often exhibit activity against various bacteria and fungi. The methoxy group may improve lipophilicity, facilitating interaction with microbial membranes, which can enhance antimicrobial efficacy.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzofuran derivative (4b) | A549 | 1.48 | Apoptosis induction |

| Benzofuran derivative (15a) | NCI-H23 | 0.49 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

3. Other Pharmacological Activities

Research into similar compounds suggests that this compound may exhibit additional pharmacological activities, such as:

- Antioxidant Effects : Compounds with methoxy groups often show antioxidant properties, potentially protecting cells from oxidative stress .

- Antifungal Activity : Brominated compounds are frequently evaluated for antifungal properties, which could also apply to this compound.

Case Studies and Research Findings

Research into the biological activity of related compounds provides insights into potential effects of this compound:

- A study on methyl 5-bromo-2-methoxy-3-methylbenzoate indicated significant anti-HIV activity with an EC50 value of 0.21 µM and an IC50 of 0.074 µM against HIV-1 reverse transcriptase . This suggests that similar brominated structures may have potent antiviral activities.

- Another investigation highlighted that methoxy-substituted compounds could enhance binding affinity in various biological assays, indicating that modifications like those found in this compound might improve therapeutic profiles in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(bromomethyl)-5-methoxybenzoate, and how can purity be maximized?

- Methodology :

- Bromination : Use selective brominating agents (e.g., N-bromosuccinimide, NBS) under controlled conditions (e.g., radical initiators like AIBN in CCl₄ at 70–80°C) to target the methyl group at the 3-position .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

- Yield Optimization : Maintain anhydrous conditions to avoid hydrolysis of the methyl ester. Stoichiometric excess (1.2–1.5 eq) of brominating agent ensures complete conversion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Key signals include the methoxy group (~3.8 ppm, singlet), bromomethyl (–CH₂Br, ~4.4 ppm, singlet), and aromatic protons (split into distinct patterns due to substituent positions) .

- HRMS : Confirm molecular ion [M⁺] at m/z 259.0 (C₁₀H₁₁BrO₃⁺) with isotopic peaks for bromine (1:1 ratio at m/z 258/260). Compare calculated vs. experimental values (e.g., C 46.37%, H 4.27% vs. observed C 46.20%, H 4.35%) .

- IR : Stretching vibrations for ester carbonyl (~1720 cm⁻¹) and C–Br (~650 cm⁻¹) .

Advanced Research Questions

Q. How can computational tools predict viable synthetic pathways for this compound?

- Retrosynthetic Analysis :

- AI models (e.g., Reaxys, Pistachio) suggest starting from 3-methyl-5-methoxybenzoic acid. Steps include esterification (MeOH/H₂SO₄) followed by bromination .

- Key Considerations : Evaluate regioselectivity using DFT calculations to confirm bromination prefers the benzylic position over aromatic rings .

Q. How to resolve discrepancies between calculated and experimental spectroscopic data?

- Case Study :

- HRMS Mismatch : A 0.05% deviation in carbon content (calculated vs. experimental) may arise from residual solvents or isotopic impurities. Use high-purity reagents and repeat analysis under vacuum to minimize interference .

- NMR Signal Splitting : Unexpected coupling in aromatic protons could indicate rotational isomerism. Variable-temperature NMR (VT-NMR) or 2D-COSY clarifies dynamic effects .

Q. What factors influence the stability of this compound during storage?

- Degradation Pathways :

- Hydrolysis : The bromomethyl group is prone to hydrolysis in humid conditions, forming 3-(hydroxymethyl)-5-methoxybenzoate. Store under inert gas (N₂/Ar) at –20°C .

- Light Sensitivity : UV exposure accelerates decomposition. Use amber vials and conduct stability studies under ICH guidelines (25°C/60% RH vs. 40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.